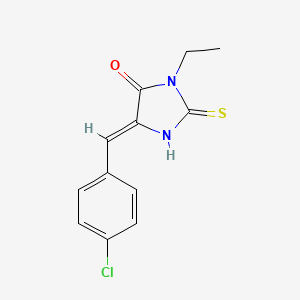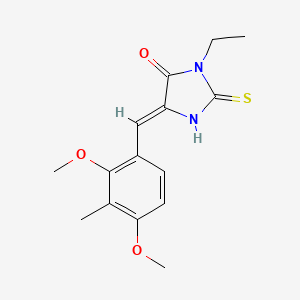![molecular formula C14H14N2O4S B5910989 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone, also known as EMBI, is a compound that has been widely studied for its potential applications in scientific research. EMBI is a synthetic compound that was first synthesized in the laboratory and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. In addition, 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. In addition, 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its high purity and stability. 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone is a synthetic compound, which means that it can be produced in large quantities with high purity. In addition, 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to be stable under various conditions, making it suitable for long-term storage.
One limitation of using 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its potential toxicity. 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to have cytotoxic effects on cancer cells, which may also affect normal cells. Therefore, caution should be taken when handling 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone in the lab.
Direcciones Futuras
There are several future directions for research on 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone. One area of research is to further investigate the mechanism of action of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone. Understanding how 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone works at the molecular level can help to identify potential targets for drug development.
Another area of research is to explore the potential applications of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone in other fields, such as agriculture and environmental science. 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to have antibacterial and antifungal activities, which may be useful in controlling plant diseases and preventing environmental contamination.
Finally, research can be conducted to optimize the synthesis method of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone to improve the yield and purity of the compound. This can help to reduce the cost of production and make 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone more accessible for scientific research.
Métodos De Síntesis
The synthesis of 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone involves the reaction of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with ethylglyoxalate and thiourea. The reaction occurs under acidic conditions and yields 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone as a yellow crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to have potential applications in scientific research. It has been studied for its antibacterial, antifungal, and anticancer activities. 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(5Z)-3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-16-13(17)9(15-14(16)21)4-8-5-11-12(20-7-19-11)6-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,15,21)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKATKWKWWHCQN-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2OC)OCO3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2OC)OCO3)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)



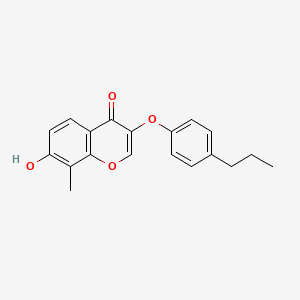
![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)
![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
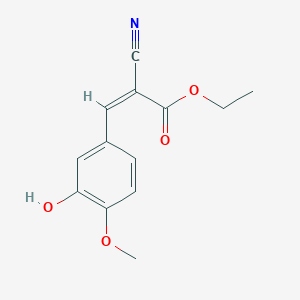
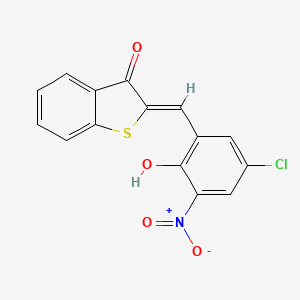
![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
